1-Cyclohexanecarbonylpiperidin-4-amine
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Overview
Description
1-Cyclohexanecarbonylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a cyclohexanecarbonyl group at the nitrogen atom and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexanecarbonylpiperidin-4-amine can be synthesized through several methods:
Reductive Amination: This method involves the reaction of cyclohexanone with piperidin-4-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.
Acylation: Another approach is the acylation of piperidin-4-amine with cyclohexanecarbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexanecarbonylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas when reacted with acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous ether or tetrahydrofuran.
Substitution: Acyl chlorides, isocyanates; in the presence of a base like triethylamine in solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Amides, ureas
Scientific Research Applications
1-Cyclohexanecarbonylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved vary based on the derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring containing one nitrogen atom.
Cyclohexanone: A cyclic ketone with a six-membered ring.
Piperidin-4-amine: A piperidine derivative with an amine group at the 4-position.
Uniqueness
1-Cyclohexanecarbonylpiperidin-4-amine is unique due to the presence of both a cyclohexanecarbonyl group and an amine group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h10-11H,1-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGJXILKTAARNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588198 |
Source
|
Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565453-24-9 |
Source
|
Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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